

Mass Spectrometry (MS) analysis of Temiverine hydrochloride's molecular structure

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Compound of Interest

Compound Name: *Temiverine hydrochloride*

Cat. No.: *B146917*

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Application Note: Mass Spectrometry Analysis of Temiverine Hydrochloride

Abstract

This application note provides a detailed protocol for the structural analysis of **Temiverine hydrochloride**, a synthetic anticholinergic agent, using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodology covers sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, a predicted fragmentation pathway of Temiverine is proposed to aid in the interpretation of mass spectral data. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction

Temiverine is a synthetic compound expected to have anticholinergic properties.^[1] As with any pharmaceutical compound, comprehensive structural characterization is a critical step in its development and quality control. Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of small molecules.^[2] When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), LC-MS provides the sensitivity and selectivity required for analyzing pharmaceutical compounds.^[3] This document outlines a standard protocol for the analysis of

Temiverine hydrochloride using LC-MS/MS and presents a theoretical fragmentation pattern to facilitate structural confirmation.

Molecular Profile of Temiverine Hydrochloride

Property	Value	Reference
Molecular Formula	C ₂₄ H ₃₅ NO ₃ .ClH	
Molecular Weight	422 g/mol (Hydrochloride Salt)	
Molecular Weight (Free Base)	385.54 g/mol	
Chemical Structure (SMILES)	<chem>CCN(CC)CC#CC(C)(C)OC(=O)C(c1ccccc1)(C2CCCCC2)O.Cl</chem>	

Experimental Protocol

This protocol details the steps for analyzing **Temiverine hydrochloride** using a standard LC-MS/MS system.

Sample Preparation

- **Stock Solution (1 mg/mL):** Accurately weigh 1 mg of **Temiverine hydrochloride** and dissolve it in 1 mL of methanol or acetonitrile.
- **Working Solution (10 µg/mL):** Dilute the stock solution 1:100 with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
- **Sample for Injection:** Further dilute the working solution to a final concentration of approximately 1 µg/mL. The final volume of the organic solvent in the sample should be kept low to ensure good peak shape.

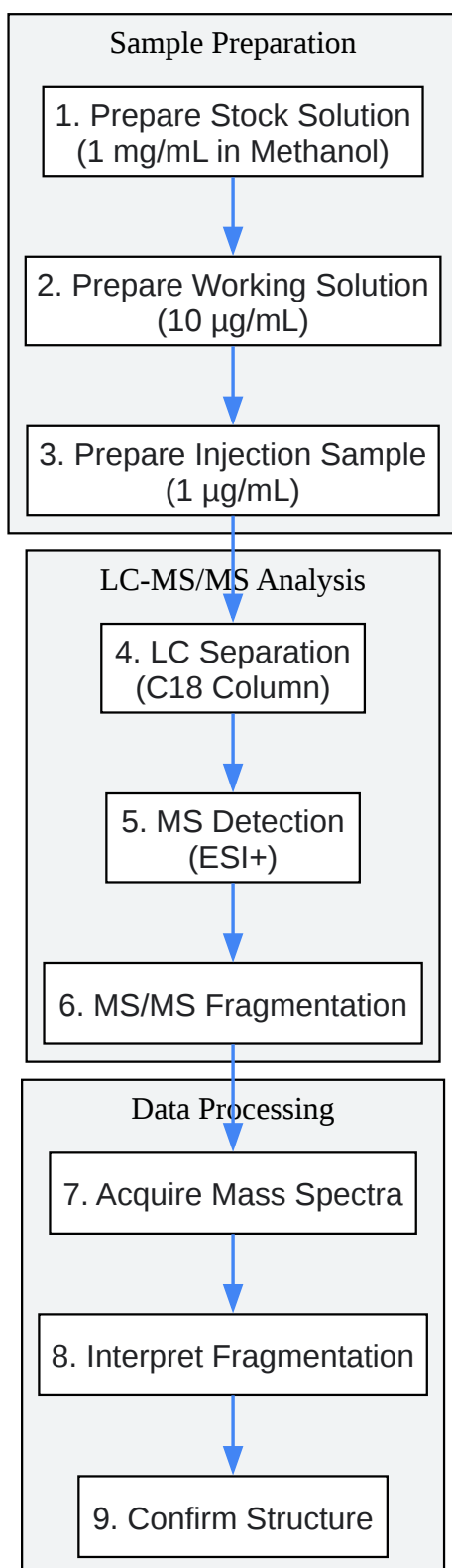
Liquid Chromatography (LC)

Parameter	Condition
Column	C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	10% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 µL

Mass Spectrometry (MS)

Parameter	Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)
Mass Analyzer	Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)
Capillary Voltage	3.5 kV
Source Temperature	120 °C
Desolvation Temperature	350 °C
Gas Flow (Desolvation)	800 L/hr
Gas Flow (Cone)	50 L/hr
Scan Range (Full Scan)	m/z 50-500
Collision Energy (MS/MS)	Ramped from 10-40 eV for fragmentation studies

Experimental Workflow



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Figure 1: Experimental workflow for the MS analysis of **Temiverine hydrochloride**.

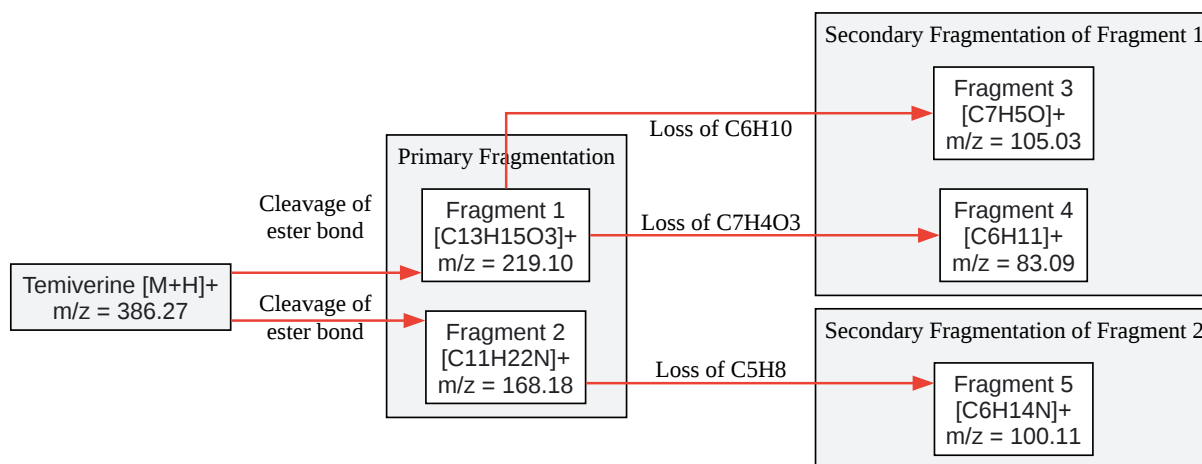
Predicted Mass Spectrometry Data

Based on the structure of Temiverine, the following table summarizes the expected mass-to-charge ratios (m/z) for the parent ion and major fragment ions in positive ionization mode.

Ion Description	Proposed Structure	Predicted m/z
Parent Ion $[M+H]^+$	$[C_{24}H_{36}NO_3]^+$	386.27
Fragment 1	$[C_{13}H_{15}O_3]^+$	219.10
Fragment 2	$[C_{11}H_{22}N]^+$	168.18
Fragment 3	$[C_7H_5O]^+$	105.03
Fragment 4	$[C_6H_{11}]^+$	83.09
Fragment 5	$[C_6H_{14}N]^+$	100.11

Predicted Fragmentation Pathway

The fragmentation of the protonated Temiverine molecule $[M+H]^+$ is anticipated to occur primarily at the ester linkage, which is a common and energetically favorable fragmentation site.



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Figure 2: Predicted fragmentation pathway of protonated Temiverine.

Discussion

The proposed LC-MS/MS method is designed to provide both molecular weight confirmation and structural information for **Temiverine hydrochloride**. In positive ESI mode, the molecule is expected to readily protonate at the tertiary amine, forming the [M+H]⁺ ion at approximately m/z 386.27.

Collision-induced dissociation (CID) in the MS/MS experiment is predicted to induce fragmentation primarily at the ester bond. This would result in two main fragment ions: one corresponding to the cyclohexylphenylacetic acid moiety (Fragment 1, m/z 219.10) and the other to the diethylamino-pentynyl portion (Fragment 2, m/z 168.18). Further fragmentation of these primary ions can provide additional structural confirmation. For example, Fragment 1 could lose the cyclohexyl group to yield a benzoyl cation (Fragment 3, m/z 105.03), and Fragment 2 could undergo cleavage adjacent to the nitrogen atom, a common fragmentation pathway for amines.

Conclusion

This application note provides a comprehensive and detailed protocol for the mass spectrometric analysis of **Temiverine hydrochloride**. The outlined LC-MS/MS method, coupled with the predicted fragmentation data, serves as a robust starting point for the structural characterization and purity assessment of this pharmaceutical compound. The provided workflow and theoretical fragmentation pathways are valuable tools for researchers and scientists involved in the development and analysis of Temiverine and related small molecules.

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